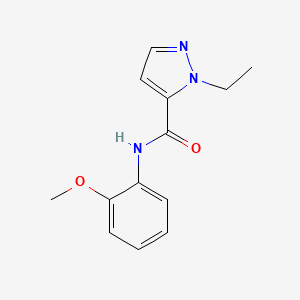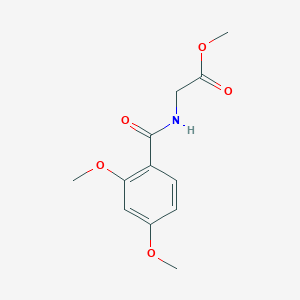
5-bromo-N-(3-fluorophenyl)-1-naphthamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-bromo-N-(3-fluorophenyl)-1-naphthamide is a chemical compound that belongs to the class of naphthylamides. It is widely used in scientific research due to its unique properties, which make it an ideal candidate for various applications.
Mecanismo De Acción
The mechanism of action of 5-bromo-N-(3-fluorophenyl)-1-naphthamide involves the binding of the compound to specific proteins or biological molecules. The binding induces a conformational change in the molecule, which can be detected using fluorescence spectroscopy. This property makes it an ideal probe for studying protein-ligand interactions.
Biochemical and Physiological Effects:
5-bromo-N-(3-fluorophenyl)-1-naphthamide has no known biochemical or physiological effects in vivo. However, in vitro studies have shown that it can bind to specific proteins and induce conformational changes, which can affect the function of the protein.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 5-bromo-N-(3-fluorophenyl)-1-naphthamide in lab experiments is its ability to act as a fluorescent probe for studying protein-ligand interactions. Additionally, it has a high binding affinity for certain proteins and can be used to study their function. However, one of the limitations of using this compound is its low solubility in aqueous solutions, which can affect its effectiveness in certain experiments.
Direcciones Futuras
There are several future directions for research involving 5-bromo-N-(3-fluorophenyl)-1-naphthamide. One area of research is the development of new compounds that have improved solubility and binding affinity for specific proteins. Additionally, researchers can explore the use of this compound in the development of new drugs for the treatment of various diseases. Finally, the use of 5-bromo-N-(3-fluorophenyl)-1-naphthamide in combination with other probes and techniques can lead to a better understanding of protein-ligand interactions and their role in biological processes.
Conclusion:
In conclusion, 5-bromo-N-(3-fluorophenyl)-1-naphthamide is a valuable compound for scientific research due to its unique properties. It has a wide range of applications in studying protein-ligand interactions and the structure and function of biological molecules. While it has some limitations, its potential for future research makes it an important tool for scientists in various fields.
Métodos De Síntesis
The synthesis of 5-bromo-N-(3-fluorophenyl)-1-naphthamide involves the reaction between 5-bromo-1-naphthoic acid and 3-fluoroaniline in the presence of a catalyst. The reaction is carried out under reflux conditions, and the resulting product is purified using column chromatography. The overall yield of the synthesis is around 60%.
Aplicaciones Científicas De Investigación
5-bromo-N-(3-fluorophenyl)-1-naphthamide has a wide range of applications in scientific research. It is commonly used as a fluorescent probe for studying protein-ligand interactions. It can also be used as a tool for studying the structure and function of various biological molecules. Additionally, it is used in the synthesis of other compounds that have potential pharmaceutical applications.
Propiedades
IUPAC Name |
5-bromo-N-(3-fluorophenyl)naphthalene-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11BrFNO/c18-16-9-3-6-13-14(16)7-2-8-15(13)17(21)20-12-5-1-4-11(19)10-12/h1-10H,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HOVZKHYGZWAEQB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)NC(=O)C2=CC=CC3=C2C=CC=C3Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11BrFNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[5-ethyl-2-(ethylthio)-3-thienyl]methanol](/img/structure/B5772929.png)
![N-{4-[5-(2-fluorophenyl)-1,2,4-oxadiazol-3-yl]phenyl}-2-furamide](/img/structure/B5772937.png)

![2-[(4-chlorobenzyl)thio]-N-(2-fluorophenyl)acetamide](/img/structure/B5772977.png)
![3-{[(4-carboxyphenyl)amino]carbonyl}-2-pyridinecarboxylic acid](/img/structure/B5772984.png)
![N-(4-methoxyphenyl)-N'-[2-(4-methoxyphenyl)ethyl]urea](/img/structure/B5772989.png)
![N-ethyl-4-[(phenylsulfonyl)amino]benzamide](/img/structure/B5772994.png)
![N''-[4-(benzyloxy)benzylidene]carbonohydrazonic diamide](/img/structure/B5772996.png)


![N'-[(6,8-dichloro-4-oxo-4H-chromen-3-yl)methylene]-5-isopropyl-3-thiophenecarbohydrazide](/img/structure/B5773020.png)
![2-(4-fluorophenyl)-3-[4-(4-morpholinyl)phenyl]acrylonitrile](/img/structure/B5773021.png)
![1-[(benzylthio)acetyl]-4-(4-fluorophenyl)piperazine](/img/structure/B5773028.png)